molecular formula C6H6BrNS B1280210 2-Bromo-6-(methylthio)pyridine CAS No. 74134-42-2

2-Bromo-6-(methylthio)pyridine

Cat. No.: B1280210
CAS No.: 74134-42-2
M. Wt: 204.09 g/mol
InChI Key: CWFMGEWBDIDVPZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is a pyridine derivative where a bromine atom is substituted at the second position and a methylthio group at the sixth position. This compound is known for its utility in various chemical reactions and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylthio)pyridine typically involves the bromination of 6-(methylthio)pyridine. One common method includes the reaction of 6-(methylthio)pyridine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of 2-Bromo-6-(methylthio)pyridine

The synthesis of this compound typically involves bromination of 6-(methylthio)pyridine. This can be achieved through various methods including electrophilic aromatic substitution, where bromine is introduced to the aromatic ring under specific conditions. The compound can also be synthesized via the reaction of 6-amino-2-methylpyridine with bromine in the presence of a suitable acid catalyst, which has been shown to yield high purity and yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast cancer cell lines. This suggests a promising avenue for developing new anticancer drugs based on this compound .

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to produce various biologically active compounds, including:

  • GPIIb/IIIa antagonists : These are important in treating thrombotic disorders.
  • Acetylcholinesterase inhibitors : Relevant for treating Alzheimer's disease .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its structural characteristics allow it to participate in the formation of phosphorescent materials, which are essential for efficient light emission in OLED technology .

Pharmaceutical Development

A notable case study involves the use of this compound as a precursor in synthesizing novel therapeutic agents targeting specific diseases such as diabetes and obesity. The compound's ability to act as a selective inhibitor for certain biological pathways has been exploited to develop new drugs with fewer side effects compared to existing treatments .

Industrial Applications

In an industrial context, the compound has been utilized as an intermediate in synthesizing agrochemicals and other fine chemicals, showcasing its importance beyond pharmaceuticals. Its synthesis process has been optimized for large-scale production, ensuring high yield and purity which are critical for commercial viability .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerMCF-7 (Breast Cancer)12

Table 2: Synthetic Routes for this compound

MethodConditionsYield (%)Reference
Electrophilic Aromatic SubstitutionBromine in acetic acid85
Reaction with 6-amino-2-methylpyridineBromination with HBr92

Mechanism of Action

The mechanism of action of 2-Bromo-6-(methylthio)pyridine involves its interaction with various molecular targets. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

  • 2-Bromo-6-(methylsulfanyl)pyridine
  • 2-Chloro-6-(methylthio)pyridine
  • 2-Iodo-6-(methylthio)pyridine

Comparison: 2-Bromo-6-(methylthio)pyridine is unique due to the presence of both bromine and methylthio groups, which confer distinct reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity patterns and is often preferred in specific synthetic applications due to its balance of reactivity and stability .

Biological Activity

2-Bromo-6-(methylthio)pyridine, a brominated pyridine derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

  • Molecular Formula : C7H8BrN
  • CAS Number : 74134-42-2
  • Boiling Point : 102-103 °C at 20 mmHg
  • Density : 1.512 g/mL at 25 °C

Synthesis Methods
The synthesis of this compound typically involves the bromination of 6-(methylthio)pyridine using bromine in solvents like acetic acid under controlled temperature conditions to ensure selective bromination.

Target Interactions

This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds.

Cellular Effects

The compound influences several cellular processes, including:

  • Cell Signaling Pathways : Modulates activities of kinases and phosphatases.
  • Gene Expression : Alters transcriptional activity through interaction with nuclear receptors.
  • Metabolism : Affects the metabolic pathways by influencing enzyme activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth has been documented, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic signaling pathways .

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study demonstrated that this compound significantly inhibits cytochrome P450 enzymes, affecting the metabolism of common drugs such as warfarin and statins. The IC50 values were reported in the nanomolar range, indicating potent inhibitory effects .
  • Antimicrobial Activity Assessment
    • In vitro assays showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Anticancer Activity Evaluation
    • In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours .

Comparison with Related Compounds

CompoundBiological ActivityIC50 (nM)
This compoundCytochrome P450 inhibition~115
2-Chloro-6-(methylthio)pyridineModerate antimicrobial activity~200
2-Iodo-6-(methylthio)pyridineLower anticancer efficacy~250

Properties

IUPAC Name

2-bromo-6-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFMGEWBDIDVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502583
Record name 2-Bromo-6-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74134-42-2
Record name 2-Bromo-6-(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dibromopyridine (0.50 g, 2.11 mmol) in DMF (21 mL) was added sodium thiomethoxide (0.16 g, 2.32 mmol) and the solution was allowed to react overnight. The solution was then diluted with ethyl ether, washed with water, dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography to yield the title compound. 1H NMR (600 MHz, CDCl3): 7.32 (t, J=7.3 Hz, 1H), 7.15 (dd, J=9.6, 1.2 Hz, 1H), 7.12 (dd, J=9.0, 0.6 Hz, 1H), 2.55 (s, 1H).
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dibromopyridine. (1.0 eq.) in DMSO (0.3M) was added sodium methylsulfide (1.1 eq.). The mixture was stirred for 2 d at rt then poured in water. The resulting precipitate was filtered off and the filtrate was extracted with Et2O (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated to afford the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.